4-Hydrazino-4-pyridin-4-YL-butylamine
Overview
Description
Scientific Research Applications
Antiviral Activity
4-Hydrazino-4-pyridin-4-YL-butylamine has shown promise as an antiviral agent. Specifically, compounds containing five-membered heteroaryl amines (such as this one) exhibit relatively higher antiviral activity against viruses like Newcastle disease virus. Further modifications of these amines could lead to potential antiviral therapeutics .
Medicinal Chemistry and Drug Development
The combination of the pyrazole ring (present in 4-Hydrazino-4-pyridin-4-YL-butylamine) with other heterocyclic rings (such as thiazoles and thiazines) provides pharmacological activity. Pyrazole derivatives are already part of marketed drugs, including celecoxib, sulfaphenazole, and sildenafil. Exploring novel derivatives of this compound may yield valuable drug candidates .
Protein Kinase Inhibition
As part of ongoing studies, pyrido[3,4-g]quinazolines (related structures) have been identified as nanomolar inhibitors of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). These kinases play crucial roles in cellular processes, and inhibiting them could have therapeutic implications .
Biological Targets
1 H-Pyrazolo[3,4-b]pyridines (a class of compounds related to 4-Hydrazino-4-pyridin-4-YL-butylamine) have been used for a wide range of biological targets. Their structural diversity and potential interactions with various biomolecules make them interesting candidates for further exploration .
properties
IUPAC Name |
4-hydrazinyl-4-pyridin-4-ylbutan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-5-1-2-9(13-11)8-3-6-12-7-4-8/h3-4,6-7,9,13H,1-2,5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBSRFTPJVPAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCCN)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587664 | |
Record name | 4-Hydrazinyl-4-(pyridin-4-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
904814-11-5 | |
Record name | 4-Hydrazinyl-4-(pyridin-4-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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